

Acute and chronic toxicology studies of Spinetoram L

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Compound of Interest

Compound Name: Spinetoram L

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An In-Depth Technical Guide to the Acute and Chronic Toxicology of Spinetoram

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of macrocyclic lactones.[1][2] It is derived from the fermentation of the soil actinomycete *Saccharopolyspora spinosa*, followed by chemical modification.[2][3] The active ingredient is a mixture of two principal components, or "factors": spinetoram-J and spinetoram-L, typically in a ratio of approximately 3:1.[3][4][5] Its primary mode of action in target insect species is the persistent activation of nicotinic acetylcholine receptors (nAChRs), leading to abnormal neural transmission, paralysis, and eventual death.[2][6][7] It may also have an effect on γ -aminobutyric acid (GABA) receptors.[6] Based on its toxicological profile and low impact on many non-target organisms, spinetoram has been classified as a reduced-risk pesticide by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[8]

Acute Toxicity Profile

Spinetoram exhibits a low order of acute toxicity across oral, dermal, and inhalation routes of exposure in mammalian models.[1][9] Studies consistently demonstrate high LD50 and LC50 values, indicating a wide margin of safety for single-dose exposures.[1] The plant metabolites of spinetoram, N-formyl-factor J and N-formyl-factor L, also show low acute oral toxicity.[1][2]

Data Presentation: Acute Toxicity

Table 1: Acute Toxicity of Spinetoram in Rats

Endpoint	Route	Value	Classification	Citation
LD50	Oral	>5000 mg/kg bw	Low Toxicity	[1][3][10]
LD50	Dermal	>5000 mg/kg bw	Low Toxicity	[1][10]

| LC50 | Inhalation (4-hr) | >4.44 mg/L | Low Toxicity |[1] |

Table 2: Skin and Eye Effects

Endpoint	Species	Result	Citation
Skin Irritation	Not specified	Not an irritant	[1][9]
Eye Irritation	Not specified	Not an irritant	[1][9]
Skin Sensitization	Mouse (BALB/c)	Moderate sensitizer	[1]
Skin Sensitization	Mouse (CBA/J)	Not a sensitizer	[1]

| Skin Sensitization | Guinea Pig | Not a sensitizer |[11] |

Experimental Protocols: Acute Studies

Acute Oral Toxicity (LD50): The study is typically conducted following OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). Rats are fasted prior to dosing. A single limit dose of 5000 mg/kg body weight (bw) of spinetoram is administered by oral gavage.[1][10] Animals are then observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days. A full necropsy is performed on all animals at the end of the observation period.

Dermal and Eye Irritation: Protocols generally align with OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion). For dermal testing, the substance is applied to a small patch of shaved skin on rabbits, and the site is observed for erythema and edema. For eye irritation, the substance is instilled into one eye of a rabbit, with the other eye

serving as a control. The eyes are then examined for redness, swelling, and discharge. Spinetoram is not found to be a skin or eye irritant.[1]

Skin Sensitization: The potential for skin sensitization has been evaluated using the Local Lymph Node Assay (LLNA) in mice, consistent with OECD Guideline 429.[1] This assay measures the proliferation of lymphocytes in the draining lymph nodes following repeated topical application of the test substance to the ear. Results for spinetoram have varied by mouse strain, with one study showing moderate sensitization and another showing no effect.[1]

Chronic and Sub-Chronic Toxicity

Repeated-dose studies in multiple species have been conducted to characterize the toxicological profile of spinetoram following long-term exposure. The primary toxic effect observed across studies is histopathological changes in various organs, with vacuolization of cells and/or macrophages being a common finding.[4] In dogs, the most sensitive species, the critical effect observed after long-term exposure was arteritis (inflammation of arteries), sometimes accompanied by necrosis of the arterial walls.[1][9]

Data Presentation: Chronic/Sub-Chronic Toxicity

Table 3: Summary of Repeated-Dose Oral Toxicity Studies

Species	Duration	NOAEL	LOAEL	Key Effects at LOAEL	Citation
Mouse	90-day	50 ppm (7.5 mg/kg/day)	Not specified	Slight splenic extramedullary haematopoiesis in females.	[1]
Rat	90-day	10 mg/kg/day	Not specified	Increased reticulocyte and leukocyte counts.	[1]
Dog	90-day	150 ppm (5.0 mg/kg/day)	Not specified	Vacuolation of tissues, extramedullary splenic haematopoiesis.	[1]

| Dog | 1-year | 100 ppm (2.5 mg/kg/day) | 200 ppm | Arteritis and necrosis of arterial walls in various organs. |[1][9] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Experimental Protocols: Chronic/Sub-Chronic Studies

A representative chronic study is the 1-year oral toxicity study in dogs, conducted in accordance with OECD Guideline 452. Beagle dogs are assigned to groups and administered spinetoram daily, typically mixed in their feed, at various concentrations (e.g., 0, 100, 200 ppm). [1] Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption. Periodic examinations of blood (hematology and clinical chemistry) and urine are conducted. At the conclusion of the study, a complete necropsy is performed, organs are weighed, and a comprehensive set of tissues is examined

microscopically by a pathologist to identify any treatment-related changes. The NOAEL is established as the highest dose at which no adverse effects are observed.[\[1\]](#)

Genotoxicity and Carcinogenicity

Spinetoram has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The results of these studies were consistently negative, leading to the conclusion that spinetoram does not possess genotoxic potential.[\[1\]](#)[\[2\]](#) Long-term carcinogenicity bioassays in rodents have also been conducted, and there is no evidence to suggest that spinetoram is carcinogenic.[\[4\]](#)[\[10\]](#)[\[12\]](#)

Data Presentation: Genotoxicity

Table 4: Genotoxicity Profile of Spinetoram

Assay Type	System	Result	Citation
Bacterial Reverse Mutation (Ames Test)	In vitro	Negative	[1] [2]
Mammalian Cell Gene Mutation	In vitro	Negative	[1]
Chromosomal Aberration	In vitro	Negative	[1]
Unscheduled DNA Synthesis	In vitro	Negative	[1]

| Micronucleus Test | In vivo (mouse) | Negative |[\[1\]](#) |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been conducted in both rats and rabbits. In these studies, no evidence of teratogenicity or direct embryo/fetal toxicity was observed at doses up to the highest levels tested.[\[1\]](#) Effects on the fetus or offspring were only seen at dose levels that also

produced significant toxicity in the maternal animals, such as reduced body weight and feed consumption.[\[1\]](#)[\[11\]](#)

Data Presentation: Developmental Toxicity

Table 5: Developmental Toxicity Studies of Spinetoram

Species	Maternal NOAEL	Maternal Effects at Higher Doses	Developmental NOAEL	Developmental Effects	Citation
Rat	100 mg/kg/day	Reduced body weight and feed consumption.	300 mg/kg/day (HDT)	None observed.	[1]

| Rabbit | 10 mg/kg/day | Decreased feed consumption and body weight gain. | 60 mg/kg/day (HDT) | None observed. [\[1\]](#) |

HDT: Highest Dose Tested

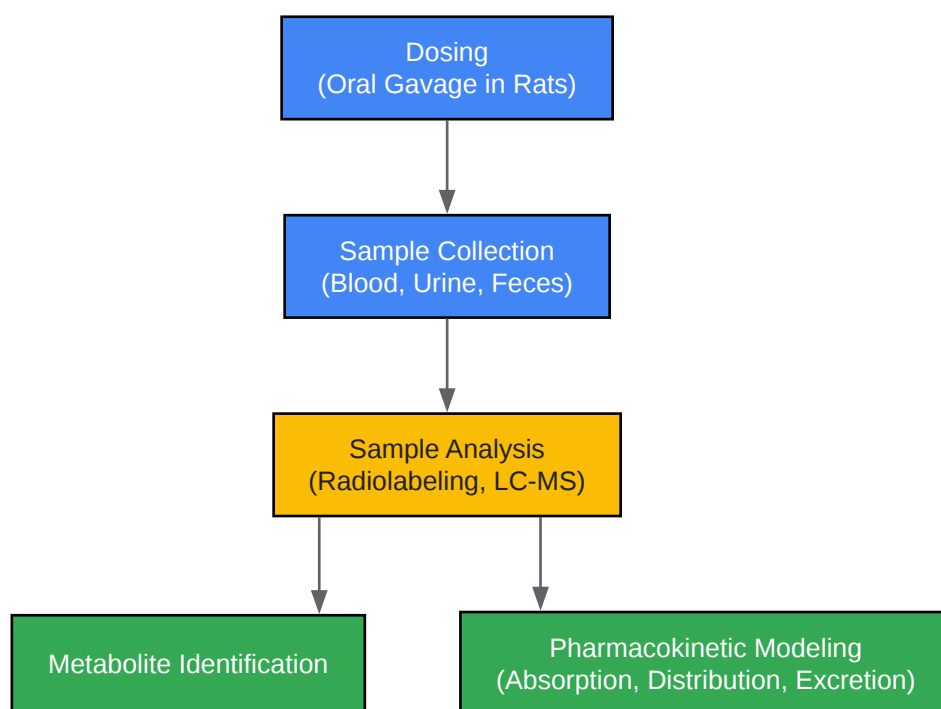
Experimental Protocols: Developmental Toxicity

Developmental toxicity is assessed using protocols consistent with OECD Guideline 414. Pregnant female rats or rabbits are administered spinetoram via oral gavage daily during the critical period of organogenesis.[\[1\]](#) Dams are closely monitored for signs of toxicity. Shortly before their expected delivery date, the females are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for any external, visceral, and skeletal malformations or variations.

Mechanistic Toxicology and Signaling Pathways Toxicokinetics

In rats, the active components of spinetoram are rapidly and extensively absorbed following oral administration.[1] The highest concentrations are found in the gastrointestinal tract, fat, and liver. Metabolism is extensive, with the major pathway involving glutathione conjugation of the parent molecule or its N-demethylated and O-deethylated metabolites.[1][2] Excretion occurs primarily through the feces, accounting for about 85% of the administered dose.[1]

Mandatory Visualization: Experimental Workflow



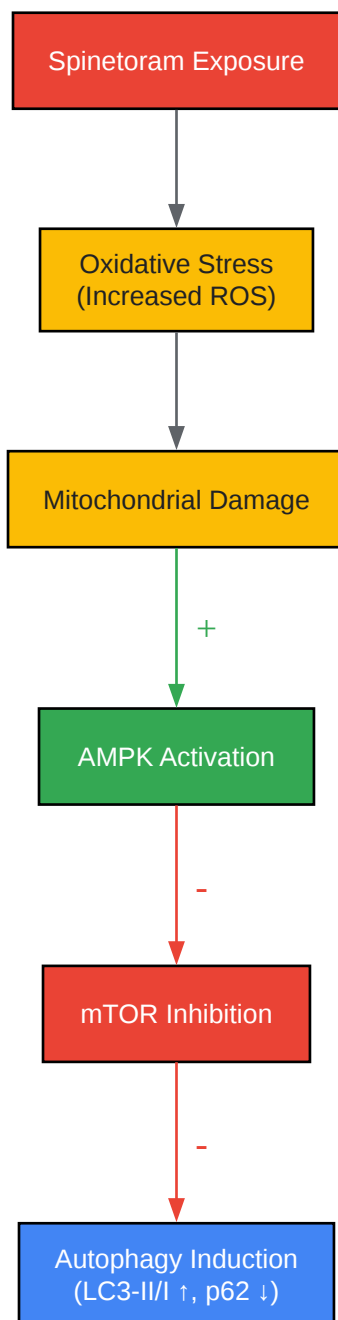
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Caption: Experimental workflow for a typical toxicokinetic study.

Potential Neurotoxicity in Non-Target Species

While spinetoram's primary mechanism of action is neurotoxic to insects, dedicated neurotoxicity studies in rats found no evidence of adverse effects on the nervous system.[2][9] However, recent in vitro research using human neuroblastoma (SH-SY5Y) cells has explored potential cellular mechanisms of toxicity in non-target neuronal cells.[5] This study suggested that exposure to spinetoram can inhibit cell viability and induce oxidative stress.[5] This oxidative stress was linked to mitochondrial damage, which in turn triggered a cellular self-protective process known as autophagy via the AMPK/mTOR signaling pathway.[5]

Mandatory Visualization: Signaling Pathway



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